(R)-(+)-1-Phenyl-1-butanol is a highly enantiopure chiral secondary alcohol featuring a distinct propyl chain that provides critical steric bulk compared to lighter benzylic alcohols . Commercially available at >98% enantiomeric excess (ee), it serves as a premium chiral building block, a thermodynamic standard for biocatalytic assays, and a stereodirecting intermediate in pharmaceutical synthesis . Its precise stereocenter at the carbinol carbon makes it indispensable for applications where racemic mixtures would cause catastrophic downstream yield losses due to diastereomeric contamination.
Substituting (R)-(+)-1-Phenyl-1-butanol with its racemic counterpart introduces an immediate 50% theoretical yield cap in stereospecific pathways, necessitating expensive and time-consuming chiral resolution steps that degrade overall process economics . Furthermore, attempting to substitute it with the more common 1-phenylethanol alters the steric environment of the transition state; the lack of the extended propyl chain fundamentally changes the binding affinity and enantioselectivity in enzymatic pockets and chiral catalysts, leading to unpredictable thermodynamic behavior and compromised chiral recognition in advanced materials[1].
Commercial grades of (R)-(+)-1-Phenyl-1-butanol are synthesized and purified to an enantiomeric excess (ee) of >98%, whereas racemic baselines inherently contain a 50:50 mixture of (R) and (S) enantiomers . When utilized as a chiral auxiliary or precursor, this near-perfect enantiopurity prevents the formation of unwanted diastereomers, directly translating to higher isolated yields of the target chiral API without the need for preparative chiral chromatography .
| Evidence Dimension | Enantiomeric Excess (ee) |
| Target Compound Data | >98% ee |
| Comparator Or Baseline | Racemic 1-phenyl-1-butanol (0% ee) |
| Quantified Difference | >98% absolute increase in target enantiomer availability |
| Conditions | Standard commercial procurement specifications (GLC analysis) |
Procuring the >98% ee compound eliminates the need for in-house chiral resolution, drastically reducing process time and solvent waste in pharmaceutical manufacturing.
In chiral recognition models, such as helicene-grafted silica nanoparticle resolution, the extended propyl chain of 1-phenyl-1-butanol provides enhanced steric differentiation compared to shorter-chain analogs [1]. Studies demonstrate that 1-phenyl-1-butanol achieves a 55% ee during precipitation-based resolution, significantly outperforming the smaller (p-fluorophenyl)-1-ethanol (35% ee) and (p-chlorophenyl)-1-ethanol (32% ee) [1]. This indicates that the specific steric bulk of the propyl group is critical for maximizing non-covalent interactions in chiral stationary phases or host-guest systems.
| Evidence Dimension | Enantiomeric Excess (ee) in chiral precipitation |
| Target Compound Data | 55% ee |
| Comparator Or Baseline | (p-fluorophenyl)-1-ethanol (35% ee) |
| Quantified Difference | 20% higher enantiomeric excess due to propyl chain sterics |
| Conditions | Enantioselective precipitation using 70-nm optically active silica (P)-nanoparticles at 25 °C |
Buyers developing chiral stationary phases or crystalline sponges should select this compound over ethanol-derivatives to leverage its specific steric profile for stronger chiral discrimination.
(R)-(+)-1-Phenyl-1-butanol is highly suited as a pure thermodynamic reference standard for evaluating the stereoselectivity of lipases and ketoreductases. When conducting transesterification with butyl acetate, using the >98% ee (R)-enantiomer establishes a precise kinetic baseline that cannot be achieved with crude racemic mixtures . The pure enantiomer allows for the exact calculation of the enzyme's E-value (enantiomeric ratio) without the confounding variables of competitive inhibition present when the (S)-enantiomer is co-administered in a racemate.
| Evidence Dimension | Kinetic baseline clarity in enzymatic assays |
| Target Compound Data | Zero competitive inhibition from (S)-enantiomer |
| Comparator Or Baseline | Racemic 1-phenyl-1-butanol (High competitive inhibition) |
| Quantified Difference | Unconfounded calculation of thermodynamic parameters |
| Conditions | Lipase-catalyzed transesterification with butyl acetate |
For enzyme engineering and biocatalyst screening, procuring the pure (R)-enantiomer is mandatory to generate accurate, reproducible kinetic data.
Due to its >98% enantiomeric purity, (R)-(+)-1-Phenyl-1-butanol is a highly efficient starting material for synthesizing chiral APIs where the stereocenter must be strictly maintained or inverted via Mitsunobu conditions . Its use prevents the costly downstream separation of diastereomers that would be required if starting from a racemate.
In the development of industrial lipases and ketoreductases, this compound serves as a premium reference standard . Its precise stereochemistry allows researchers to accurately map the active site binding affinities and calculate enantiomeric ratios (E-values) during transesterification or reduction assays.
The specific steric bulk of the propyl chain makes (R)-(+)-1-Phenyl-1-butanol an excellent guest molecule for evaluating the internal pore environment and chiral resolution capabilities of crystalline sponges and advanced metal-organic frameworks [1].